molecular formula C8H14N2O B13600576 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B13600576
M. Wt: 154.21 g/mol
InChI Key: SHVRITCRGJEPTI-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a tertiary alcohol derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. The compound’s structure comprises a propan-2-ol backbone linked to a 1-ethylpyrazole moiety, which confers unique physicochemical properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-4-10-7(5-6-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3

InChI Key

SHVRITCRGJEPTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, and mesylates under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section provides a detailed comparison of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol with analogous compounds, focusing on molecular features, hydrogen bonding, and functional attributes.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity Solubility (Predicted)
2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol C₈H₁₄N₂O 154.21 -OH (propan-2-ol), ethylpyrazole Donor: 1 (-OH); Acceptor: 3 Moderate in polar solvents
1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Ornidazole) C₁₈H₂₀FN₃O₄ 361.4 -OH (propan-2-ol), nitroimidazole, chloro Donor: 1 (-OH); Acceptor: 6 High in polar solvents
Hypothetical: 2-(1H-pyrazol-5-yl)propan-2-ol C₆H₁₀N₂O 126.16 -OH (propan-2-ol), pyrazole Donor: 1 (-OH); Acceptor: 2 High in polar solvents

Key Findings:

Functional Group Impact: The ethyl group in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol reduces polarity compared to Ornidazole’s nitro and chloro groups, leading to lower solubility in polar solvents .

Hydrogen Bonding: The target compound’s -OH group acts as a hydrogen bond donor, while the pyrazole’s nitrogen atoms serve as acceptors. However, Ornidazole’s nitroimidazole moiety provides additional acceptors (N-O groups), enhancing its capacity for intermolecular interactions . Graph set analysis (as per Etter’s formalism) suggests that compounds like Ornidazole form more complex hydrogen-bonded networks due to multiple acceptor sites, whereas the target compound may exhibit simpler aggregation patterns .

Biological Relevance :

  • Ornidazole’s nitro group is critical for its antibacterial activity via free radical generation, a mechanism absent in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol due to structural differences .
  • The ethylpyrazole group in the target compound may favor applications in coordination chemistry or as a ligand in catalysis, leveraging pyrazole’s aromaticity and moderate basicity.

Computational and Experimental Insights

  • For instance, the nitro group in Ornidazole creates localized negative regions, enhancing solubility and reactivity .
  • Thermodynamic Stability : Molecular dynamics simulations might reveal that the ethyl group in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol increases steric hindrance, reducing crystal lattice energy compared to smaller analogs (e.g., unsubstituted pyrazole-propan-2-ol).

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